2-amino-N-[4-(benzyloxy)phenyl]benzamide is a compound that belongs to the class of benzamide derivatives, characterized by the presence of an amino group and a benzyloxy substituent on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as a scaffold for developing bioactive molecules.
The compound can be derived from various synthetic pathways that involve the modification of aniline derivatives. It is classified under the category of amides, specifically aromatic amides, which are known for their diverse biological activities. The presence of both amino and benzyloxy groups contributes to its potential as a lead compound in drug development.
The synthesis of 2-amino-N-[4-(benzyloxy)phenyl]benzamide typically involves several key steps:
2-amino-N-[4-(benzyloxy)phenyl]benzamide can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as temperature, solvent, and reaction time to optimize yields.
The mechanism of action for 2-amino-N-[4-(benzyloxy)phenyl]benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the aromatic rings may engage in π-π stacking interactions. This dual interaction enhances binding affinity and specificity towards target biomolecules.
Research indicates that similar compounds exhibit inhibitory effects on certain enzymes, suggesting that 2-amino-N-[4-(benzyloxy)phenyl]benzamide may also possess therapeutic potential against diseases like cancer or infections caused by Trypanosoma brucei .
These properties are crucial for determining suitable conditions for storage and handling during research applications.
2-amino-N-[4-(benzyloxy)phenyl]benzamide has potential applications in various scientific fields:
Phenotypic screening emerged as a critical strategy for identifying novel antiparasitic compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A high-throughput screen of 700,000 compounds revealed 1,035 confirmed hits with selective growth inhibitory activity against T. brucei, grouped into 115 distinct scaffolds. The hit compound GNF-00-0394-8224-1 (initial benzamide scaffold) was prioritized based on favorable drug-like properties: molecular weight (363.6 Da), clogP (3.48), and balanced H-bond donors/acceptors (1 and 2, respectively). Crucially, it exhibited an EC₅₀ of 1.21 µM against T. brucei with >30-fold selectivity over mammalian cells (HepG2 CC₅₀ = 40.0 µM; CRL-8150 CC₅₀ = 30.0 µM) [1]. This screening approach intentionally prioritized compounds capable of crossing the blood-brain barrier—a necessity for treating late-stage HAT—validated by excellent brain permeability in murine models [1].
Table 1: Phenotypic Screening Profile of Initial Hit
Property | Value |
---|---|
T. brucei EC₅₀ | 1.21 µM |
HepG2 CC₅₀ | 40.0 µM |
CRL-8150 CC₅₀ | 30.0 µM |
Mouse Liver Microsome t₁/₂ | >60 min |
CYP3A4 IC₅₀ | 0.074 µM |
Brain Permeability | High (Confirmed in vivo) |
Hit-to-lead optimization of the initial scaffold involved systematic modifications at three key regions: the aniline ring (R1), benzamide core, and the 2-aminoethyl side chain. Synthesis of 82 analogues followed convergent routes:
The culmination was compound 73 (N-(2-aminoethyl)-N-[4-(benzyloxy)phenyl]benzamide derivative), exhibiting sub-nanomolar potency (EC₅₀ = 0.001 µM)—a 1,200-fold improvement over the initial hit. This analogue also showed enhanced metabolic stability (mouse liver microsome t₁/₂ >60 min) and oral bioavailability, curing 2/3 mice in an acute T. brucei model at 50 mg/kg/day for 4 days [1].
Table 2: Key Structure-Activity Relationship (SAR) Findings
Modification Site | Representative Analogues | Biological Impact |
---|---|---|
R1 (Para-substitution) | 4-Cl (2) | 4-fold ↓ EC₅₀ (0.31 µM) |
R1 (Phenoxy extension) | 4-(4-Cl-Ph-O) (16) | 7-fold ↓ EC₅₀ (0.17 µM) |
Aminoethyl side chain | N-Methyl derivative | >10-fold ↑ EC₅₀ (Loss of activity) |
Optimized lead | Compound 73 | EC₅₀ = 0.001 µM; In vivo efficacy |
The primary 2-amino group is indispensable for both antiparasitic activity and off-target interactions:
Table 3: Impact of 2-Amino Group Modifications
Modification | T. brucei EC₅₀ | CYP3A4 IC₅₀ | Selectivity Index |
---|---|---|---|
Primary amine (Lead) | 1.21 µM | 0.074 µM | >30 |
N-Methylated derivative | >10 µM | >10 µM | N/A |
Acylated derivative | Inactive | >10 µM | N/A |
Cyclopropyl constraint | 0.89 µM | 2.1 µM | >50 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4